molecular formula KF<br>FK B080757 Potassium fluoride CAS No. 12178-06-2

Potassium fluoride

Cat. No. B080757
CAS RN: 12178-06-2
M. Wt: 58.097 g/mol
InChI Key: NROKBHXJSPEDAR-UHFFFAOYSA-M
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Description

Potassium fluoride (KF) is an inorganic compound comprising an alkali metal potassium and monoatomic anion fluoride . It exists in its solid state or aqueous solution form, with the mineral carobbiite being the naturally occurring KF . After hydrogen fluoride, KF is the primary source of the fluoride ion for applications in manufacturing and in chemistry .


Synthesis Analysis

Potassium fluoride is prepared by reacting potassium carbonate with hydrofluoric acid . Evaporation of the solution forms crystals of potassium bifluoride. The bifluoride on heating yields potassium fluoride . Platinum or heat-resistant plastic containers are often used for these operations .


Molecular Structure Analysis

KF crystallizes in the cubic NaCl crystal structure . The lattice parameter at room temperature is 0.266 nm . Theoretical investigations of the electronic structure of KF within the SCF–LCAO–MO framework have been discussed .


Chemical Reactions Analysis

In organic chemistry, KF can be used for the conversion of chlorocarbons into fluorocarbons, via the Finkelstein (alkyl halides) and Halex reactions (aryl chlorides) . Reacting potassium fluoride with water causes it to completely dissociate wherein the fluorine ion mixes with water to produce hydrofluoric acid .


Physical And Chemical Properties Analysis

Potassium fluoride is highly soluble in water, forming an alkaline solution due to the release of hydroxide ions from the dissociation of fluoride ions . It has a molar mass of 58.0967 g/mol (anhydrous), a density of 2.48 g/cm^3, a melting point of 858 °C, and a boiling point of 1,502 °C .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

KF has been utilized in catalysis and chemical synthesis. Pupo et al. (2019) discussed its use in the enantioselective synthesis of β-fluoroamines through hydrogen bonding phase-transfer catalysis, highlighting its safety, ease of handling, and low cost (Pupo et al., 2019). Additionally, KF has been found effective as a catalyst and solid support in the synthesis of 1,2,4-oxadiazoles (Rostamizadeh et al., 2010) and in palladium-catalysed reactions under solvent-free conditions (Villemin & Caillot, 2001) (Rostamizadeh et al., 2010); (Villemin & Caillot, 2001).

2. Industrial Applications

J. Papcun (2000) highlighted the use of KF in manufacturing silver solder fluxes and metallurgical operations. Potassium bifluoride, a related compound, is used in fluorine manufacture and various metal joining applications (Papcun, 2000).

3. Environmental and Biological Studies

In environmental research, Sapindus saponaria has shown potential as a bioindicator for potassium fluoride exposure (Rodrigues et al., 2018). This study revealed that the plant is sensitive to KF, making it a useful indicator of environmental pollution (Rodrigues et al., 2018).

4. CO2 Separation Technology

Potassium fluoride has been incorporated into poly(vinylpyrrolidone) to create an electrolyte membrane for CO2 separation, enhancing CO2 transport and separation performance (Oh et al., 2013) (Oh et al., 2013).

5. Thermoluminescence Research

Potassium fluoride has been studied for its thermoluminescence properties, potentially useful in dosimetry (Ogundare et al., 2020). The study focused on the thermoluminescence characteristics of potassium fluoride under various conditions, indicating its potential as a thermoluminescence dosimeter (Ogundare et al., 2020).

Safety And Hazards

Potassium fluoride is toxic and can cause serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid ingestion and contact with skin, eyes, or clothing .

Future Directions

The increasing incorporation of fluorine into bioactive molecules is attributable to the profound effects this substitution has on their activity and disposition . Products that degrade to TFA or other persistent end products will likely feel regulatory pressures, whereas products that biodegrade to fluoride will have more satisfactory prospects .

properties

IUPAC Name

potassium;fluoride
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InChI

InChI=1S/FH.K/h1H;/q;+1/p-1
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InChI Key

NROKBHXJSPEDAR-UHFFFAOYSA-M
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Canonical SMILES

[F-].[K+]
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Molecular Formula

FK, KF
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DSSTOX Substance ID

DTXSID8031940
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Molecular Weight

58.0967 g/mol
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Physical Description

Potassium fluoride appears as white powder or crystals with a sharp saline taste. Shipped as a solid or an aqueous solution. Strongly irritates skin, eyes and mucous membranes. Toxic by ingestion. Used in insecticides, solder flux and etching glass., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White deliquescent crystals; [HSDB]
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Boiling Point

2741 °F at 760 mmHg (NTP, 1992), 1502 °C
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in water, hydrogen fluoride; insoluble in alcohol, 102 g/100 g water at 25 °C
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Density

2.48 (NTP, 1992) - Denser than water; will sink, 2.48 g/cu cm
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Vapor Pressure

100 Pa (0.75 mm Hg) at 869 °C; 1 kPa (7.5 mm Hg) at 1017 °C; 10 kPa (75 mm Hg) at 1216 °C; 100 kPa (750 mm Hg) at 1499 °C
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Product Name

Potassium fluoride

Color/Form

White cubic crystals, White crystalline, deliquescent powder

CAS RN

7789-23-3
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Melting Point

1576 °F (NTP, 1992), 858 °C, Crystals; melting point: 19.3 °C /Tetrahydrate/
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Synthesis routes and methods I

Procedure details

The reaction of the by-product acetyl fluoride with metal acetate such as potassium acetate is carried out under suitable reaction conditions of time, temperature and pressure which are sufficient to produce a metal fluoride such as potassium fluoride and acetic anhydride. Preferably, a pressure is maintained which is sufficient to maintain the acetyl fluoride essentially in the liquid phase at a temperature in a broad range of 20° to 200° C and more preferably in a temperature range of 80° to 150° C. The time required for the reaction is approximately 10 minutes to 24 hours and, more preferably, in a range of 1 to 8 hours. The produced potassium acetate and acetic anhydride are suitably separated such as by flash distilling, recovering the acetic anhydride as an overhead product which can be recycled for equilibration with additional hexafluoroacetone-HF complex. The remaining potassium fluoride which is produced in this reaction is transferred to a suitable reactor for contacting with acetic acid.
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Synthesis routes and methods II

Procedure details

According to a particularly preferred embodiment (FIG. 1) of the invention, (i) hexafluoropropylene (1) is reacted continuously with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (100), in the presence of a catalyst, to give 1,1,1,2,3,3-hexafluoropropane, and a portion (13) of the gaseous output stream resulting from this reaction is recycled; (ii) the nonrecycled part (3) of the output stream resulting from stage (i), comprising 1,1,1,2,3,3-hexafluoropropane, is reacted with potassium hydroxide (4) present in an aqueous reaction medium (200), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 1,2,3,3,3-pentafluoro-1-propene and potassium fluoride; (iii) the 1,2,3,3,3-pentafluoro-1-propene (6) obtained in stage (ii) is reacted with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (300), in the presence of a catalyst, to give 1,1,1,2,3-penta-fluoropropane and a portion (14) of the gaseous output stream resulting from this reaction is recycled; (iv) the nonrecycled portion (7) of the output stream resulting from stage (iii), comprising 1,1,1,2,3-pentafluoropropane, is subjected to a purification stage (400) in order to remove impurities (8) and thus to obtain 1,1,1,2,3-pentafluoropropane, with a purity preferably of greater than 98% by weight; (v) the 1,1,1,2,3-pentafluoropropane obtained after the purification of stage (iv) is reacted with potassium hydroxide (4) present in an aqueous reaction medium (500), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 2,3,3,3-tetrafluoro-1-propene and potassium fluoride; and (vi) the gas stream (9) resulting from the dehydrofluorination stage (v), comprising HFO-1234yf, the unreacted HFC-245eb and the by products, is subjected to a purification stage (600) in order to obtain HFO-1234yf (12) having a purity of greater than 99.5% by weight, preferably of greater than 99.8% by weight. The light by products (10) separated from HFO-1234yf can be subjected to a treatment and the unreacted HFC-245eb (11) can be recycled in (500).
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Synthesis routes and methods III

Procedure details

82.8 g of perfluorooctanoic acid (0.197 mol) are neutralized with a 20% aqueous KOH-solution to a pH of 6 and the salt mixture formed by octanoate and KF is dried for 24 hours at 100° C./1 mbar. Thereafter 70 ml of tetraglyme are added. After addition of 100 g of perfluoro-(3,6-dimethyl-1,4-dioxanyl-2-oxy)-propionic acid fluoride, the mixture is stirred for 15 hours and the product mixture is treated as in Example 1. By distillation there are obtained 102 g (62.2% of the theory, calculated on used perfluorooctanoic acid) of the compound of the formula ##STR12## having a boiling point of from 210° to 222° C., the structure of which is confirmed by the analysis and by spectroscopic data.
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